(R)-Oxepan-4-amine
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Overview
Description
®-Oxepan-4-amine is a chiral amine compound with a seven-membered ring structure containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Oxepan-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of oxepan-4-one using a chiral reducing agent to obtain the desired ®-enantiomer. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of ®-Oxepan-4-amine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-pressure hydrogenation techniques and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
®-Oxepan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxepan-4-one using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert oxepan-4-one back to ®-Oxepan-4-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amine group in ®-Oxepan-4-amine can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Oxepan-4-one.
Reduction: ®-Oxepan-4-amine.
Substitution: Various substituted oxepan-4-amines depending on the electrophile used.
Scientific Research Applications
®-Oxepan-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-Oxepan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
(S)-Oxepan-4-amine: The enantiomer of ®-Oxepan-4-amine with similar structural features but different stereochemistry.
Oxepan-4-one: The oxidized form of ®-Oxepan-4-amine.
Oxepan-4-ol: A related compound with a hydroxyl group instead of an amine group.
Uniqueness
®-Oxepan-4-amine is unique due to its chiral nature and the presence of an amine group in a seven-membered ring structure. This combination of features makes it a valuable compound for stereoselective synthesis and applications in various fields.
Properties
IUPAC Name |
(4R)-oxepan-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-6-2-1-4-8-5-3-6/h6H,1-5,7H2/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKWKYIUVWBSCM-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCOC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CCOC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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